Hsd17B13-IN-44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H14FNO5S2 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

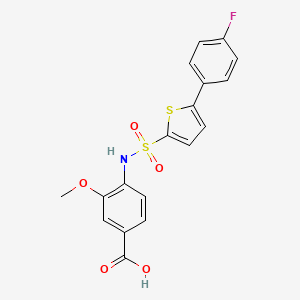

4-[[5-(4-fluorophenyl)thiophen-2-yl]sulfonylamino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C18H14FNO5S2/c1-25-15-10-12(18(21)22)4-7-14(15)20-27(23,24)17-9-8-16(26-17)11-2-5-13(19)6-3-11/h2-10,20H,1H3,(H,21,22) |

InChI Key |

QYYQMEYAOBHJOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Path to HSD17B13 Inhibition: A Technical Guide to the Discovery and Synthesis of BI-3231

Disclaimer: The specific compound "Hsd17B13-IN-44" is not documented in publicly available scientific literature or patents. This guide therefore focuses on a well-characterized, potent, and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), BI-3231, as a representative example of drug discovery efforts targeting this enzyme. The data and methodologies presented are based on published research and provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to HSD17B13 and its Role in Liver Disease

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), and a lower risk of progression to cirrhosis and hepatocellular carcinoma. This has made HSD17B13 an attractive therapeutic target for the treatment of NASH and other liver ailments. The development of small molecule inhibitors of HSD17B13, such as BI-3231, represents a promising strategy to mimic the protective effects of the genetic variants.

Discovery of BI-3231: A Potent and Selective HSD17B13 Inhibitor

The discovery of BI-3231 was the result of a focused drug discovery campaign aimed at identifying potent and selective inhibitors of HSD17B13. The following sections detail the key experimental data and protocols involved in its discovery and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3231, showcasing its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of BI-3231

| Parameter | Value | Species |

| HSD17B13 IC50 | 6 nM | Human |

| HSD17B13 IC50 | 8 nM | Mouse |

| HSD17B11 Selectivity | >1000-fold | Human |

| HSD17B12 Selectivity | >1000-fold | Human |

Table 2: Pharmacokinetic Properties of BI-3231 in Mice

| Parameter | Route | Dose (mg/kg) | Value |

| T1/2 | IV | 1 | 2.5 h |

| CL | IV | 1 | 25 mL/min/kg |

| Vss | IV | 1 | 2.9 L/kg |

| F | PO | 5 | 77% |

Experimental Protocols

The potency of BI-3231 against human and mouse HSD17B13 was determined using a biochemical assay.

-

Enzyme Source: Recombinant human or mouse HSD17B13 was expressed and purified.

-

Substrate: Estradiol was used as the substrate.

-

Cofactor: NAD+ was used as the cofactor.

-

Detection: The conversion of estradiol to estrone was monitored by measuring the production of NADH, which fluoresces.

-

Procedure:

-

The inhibitor (BI-3231) at various concentrations was pre-incubated with the enzyme in assay buffer.

-

The reaction was initiated by the addition of estradiol and NAD+.

-

The reaction was incubated at room temperature.

-

The fluorescence of the produced NADH was measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

The pharmacokinetic properties of BI-3231 were evaluated in mice.

-

Animals: Male C57BL/6 mice were used.

-

Formulation: For intravenous (IV) administration, BI-3231 was dissolved in a suitable vehicle. For oral (PO) administration, it was formulated as a suspension.

-

Dosing:

-

IV: A single dose of 1 mg/kg was administered via the tail vein.

-

PO: A single dose of 5 mg/kg was administered by oral gavage.

-

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: Plasma concentrations of BI-3231 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Synthesis of BI-3231

The chemical synthesis of BI-3231 involves a multi-step process. A generalized synthetic scheme is presented below. For detailed, step-by-step synthetic procedures, including reagent quantities, reaction conditions, and purification methods, consultation of the primary scientific literature is recommended.

Generalized Synthetic Workflow

The Molecular Target of HSD17B13 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including cirrhosis.[3][4] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This document provides a detailed examination of the molecular target of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe, BI-3231.

The Primary Target: HSD17B13

The direct molecular target of the inhibitor BI-3231 is the enzyme Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) .[1][5] HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in lipid metabolism.[6][7] It is primarily localized to the surface of lipid droplets within hepatocytes.[2][8] The enzymatic function of HSD17B13 involves the NAD+ dependent oxidation of various substrates, including steroids like estradiol and other bioactive lipids such as leukotriene B4.[9]

The expression of HSD17B13 is elevated in patients with nonalcoholic fatty liver disease (NAFLD).[6][10] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in promoting steatosis.[11]

Quantitative Data: Potency and Selectivity of BI-3231

BI-3231 has been identified as a potent and selective inhibitor of HSD17B13.[1][5] The inhibitory activity of this compound has been quantified through in vitro enzymatic assays.

| Compound | Target | IC50 (nM) | Species |

| BI-3231 | HSD17B13 | 1 | Human |

| BI-3231 | HSD17B13 | 13 | Murine |

Table 1: In vitro potency of BI-3231 against human and murine HSD17B13.[5]

Mechanism of Action and Downstream Effects

The inhibition of HSD17B13 by compounds like BI-3231 is intended to reduce the enzymatic activity that contributes to the progression of liver disease. By blocking HSD17B13, these inhibitors aim to modulate lipid metabolism within hepatocytes and mitigate the lipotoxic effects associated with conditions like NASH.[12]

Signaling and Metabolic Pathways

The precise signaling pathways regulated by HSD17B13 are an active area of research. However, its localization to lipid droplets and its enzymatic activity suggest a key role in lipid homeostasis. The diagram below illustrates the proposed mechanism of HSD17B13 inhibition in the context of hepatocyte lipid metabolism.

Caption: Proposed mechanism of HSD17B13 inhibition by BI-3231 in hepatocytes.

Experimental Protocols

The identification and characterization of HSD17B13 inhibitors like BI-3231 involve several key experimental methodologies.

High-Throughput Screening (HTS)

The initial discovery of HSD17B13 inhibitors often originates from high-throughput screening campaigns.[1] These assays are designed to rapidly assess the inhibitory activity of a large library of chemical compounds against the target enzyme.

Caption: Generalized workflow for high-throughput screening of HSD17B13 inhibitors.

In Vitro Enzymatic Assays

To determine the potency (e.g., IC50) of inhibitors, in vitro enzymatic assays are employed. These assays typically utilize purified recombinant HSD17B13 enzyme and a known substrate, such as estradiol.[9] The enzymatic reaction is monitored, often by measuring the production of NADH, in the presence of varying concentrations of the inhibitor.

Cellular Assays

To assess the effect of inhibitors in a more biologically relevant context, cellular assays are conducted using hepatocyte cell lines or primary hepatocytes.[12] These experiments can evaluate the inhibitor's ability to reduce lipid accumulation, mitigate lipotoxicity induced by fatty acids, and modulate gene expression related to lipid metabolism.[12]

Conclusion

The primary target of the inhibitor BI-3231 is Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). Inhibition of this hepatic, lipid droplet-associated enzyme is a promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The development of potent and selective inhibitors like BI-3231 provides valuable chemical tools to further investigate the biological functions of HSD17B13 and to advance the development of novel therapies for liver disorders.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. biobanking.com [biobanking.com]

- 4. frontiersin.org [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. journals.physiology.org [journals.physiology.org]

Hsd17B13-IN-44: An In-Depth Technical Guide on a Potential Therapeutic for Nonalcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) with a significant and growing global health burden. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. Recent human genetic studies have identified loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as being protective against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma. This has positioned HSD17B13 as a promising therapeutic target. This technical guide provides a comprehensive overview of the rationale for targeting HSD17B13 in NASH and details the preclinical data and experimental methodologies for a representative small molecule inhibitor, here exemplified by the well-characterized tool compound BI-3231 and other potent inhibitors. While specific data for a compound designated "Hsd17B13-IN-44" is not publicly available, the information presented herein serves as a robust framework for the evaluation of any selective HSD17B13 inhibitor as a potential therapeutic for NASH.

Introduction: The Role of HSD17B13 in NASH Pathogenesis

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] While its precise physiological function is still under investigation, it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[3][4][5] Genome-wide association studies (GWAS) have consistently shown that genetic variants of HSD17B13 that lead to a loss of enzymatic function are associated with a reduced risk of developing NASH and its severe complications.[5] Specifically, the rs72613567:TA splice variant, which results in a truncated and unstable protein, confers protection against NASH, fibrosis, and cirrhosis.[5] This strong human genetic validation provides a compelling rationale for the development of HSD17B13 inhibitors as a therapeutic strategy for NASH.

The proposed mechanism by which HSD17B13 inhibition may be beneficial in NASH involves multiple pathways:

-

Lipid Metabolism: HSD17B13 is thought to play a role in hepatic lipid droplet dynamics. Overexpression of HSD17B13 in hepatocytes leads to an increase in lipid droplet size and number.[5] Inhibition of HSD17B13 may therefore help to reduce hepatic steatosis, a hallmark of NAFLD and NASH.

-

Retinol Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[5] Dysregulation of retinoid signaling is implicated in liver fibrosis. By modulating retinol metabolism, HSD17B13 inhibitors could potentially impact fibrogenesis.

-

Inflammation: Loss-of-function HSD17B13 variants are associated with reduced liver inflammation. The precise mechanisms are still being elucidated but may involve alterations in the production of pro-inflammatory lipid mediators.

Preclinical Data for HSD17B13 Inhibitors

While specific data for "this compound" is not available, this section summarizes the preclinical profile of a well-characterized and potent HSD17B13 inhibitor, BI-3231, and a more recent advanced inhibitor, compound 32, as representative examples.

In Vitro Profile

The in vitro activity of HSD17B13 inhibitors is typically assessed through enzymatic and cell-based assays.

Table 1: In Vitro Potency and Selectivity of Representative HSD17B13 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) | Selectivity vs. HSD17B11 | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 | 12 | >10,000-fold | [6][7] |

| Mouse HSD17B13 | Enzymatic | 13 | - | - | - | [7] | |

| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | - | High | [8] |

In Vivo Pharmacokinetics and Efficacy

The in vivo properties of HSD17B13 inhibitors are evaluated in animal models to assess their pharmacokinetic profile and therapeutic efficacy in a disease-relevant context.

Table 2: In Vivo Characteristics of Representative HSD17B13 Inhibitors

| Compound | Species | Administration | Key Pharmacokinetic Parameters | Efficacy in NASH Models | Reference |

| BI-3231 | Mouse, Rat | IV, PO, SC | Rapid plasma clearance, low oral bioavailability, significant liver accumulation. | Showed reduction in triglyceride accumulation in a cellular lipotoxicity model. | [6][9][10] |

| Compound 32 | Mouse | Not specified | Improved liver microsomal stability and PK profile compared to BI-3231. Unique liver-targeting profile. | Demonstrated better anti-MASH effects compared to BI-3231 in multiple mouse models. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of HSD17B13 inhibitors for NASH.

Synthesis of HSD17B13 Inhibitors

The synthesis of potent and selective HSD17B13 inhibitors like BI-3231 and compound 32 involves a multi-step medicinal chemistry optimization process.[6][8] This typically starts from a high-throughput screening hit, which is then iteratively modified to improve potency, selectivity, and pharmacokinetic properties. Common strategies include the replacement of metabolically liable moieties and the introduction of functional groups to enhance target engagement and liver targeting.[8][11]

HSD17B13 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of a test compound against purified HSD17B13 enzyme.

Principle: The enzymatic activity of HSD17B13 can be measured by quantifying the production of NADH, a co-factor in the oxidation reaction catalyzed by the enzyme. The NAD-Glo™ assay is a common method used for this purpose.[12]

Materials:

-

Recombinant human HSD17B13 enzyme

-

NAD+

-

Substrate (e.g., β-estradiol or leukotriene B4)

-

Test compound

-

NAD-Glo™ Assay kit (Promega)

-

Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, NAD+, substrate, and the test compound.

-

Initiate the reaction by adding the HSD17B13 enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.

-

Incubate for a further 60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based HSD17B13 Activity Assay

Objective: To assess the inhibitory activity of a test compound on HSD17B13 in a cellular context.

Principle: This assay typically utilizes a human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes that endogenously or exogenously express HSD17B13. The cells are treated with a substrate and the test compound, and the conversion of the substrate to its product is measured.

Materials:

-

HepG2 cells or primary human hepatocytes

-

Cell culture medium and supplements

-

Test compound

-

Substrate (e.g., β-estradiol or a synthetic surrogate substrate)

-

Lysis buffer

-

LC-MS/MS system for product quantification

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound for a specified pre-incubation time.

-

Add the substrate to the cell culture medium and incubate for a defined reaction time.

-

Wash the cells and lyse them to release the intracellular contents.

-

Quantify the amount of product formed in the cell lysate using a validated LC-MS/MS method.

-

Determine the cellular IC50 value by plotting the product formation against the compound concentration.

In Vivo NASH Animal Model Study

Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.

Principle: Diet-induced rodent models are commonly used to recapitulate the key features of human NASH, including steatosis, inflammation, and fibrosis. A high-fat, high-cholesterol, and high-fructose diet (e.g., Gubra-Amylin diet) is often used to induce the disease phenotype.[8]

Materials:

-

Male C57BL/6J mice

-

Control diet and NASH-inducing diet

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Equipment for blood and tissue collection

-

Histology processing and staining reagents (H&E, Sirius Red)

Procedure:

-

Acclimatize the mice and then place them on the NASH-inducing diet for a period sufficient to establish the disease phenotype (e.g., 16-24 weeks). A control group is maintained on a standard chow diet.

-

Randomize the NASH mice into treatment and vehicle control groups.

-

Administer the test compound or vehicle at the desired dose and frequency for a specified treatment duration (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

At the end of the treatment period, collect blood samples for analysis of liver enzymes (ALT, AST) and lipid profiles.

-

Euthanize the animals and collect liver tissue for weight measurement, histological analysis, and gene expression studies.

-

Perform histological scoring of the NAFLD Activity Score (NAS) and fibrosis stage on liver sections stained with H&E and Sirius Red, respectively.

-

Analyze the expression of genes involved in inflammation, fibrosis, and lipid metabolism in the liver tissue using qRT-PCR or RNA-seq.

Visualizations: Signaling Pathways and Experimental Workflows

HSD17B13 Signaling in NASH Pathogenesis

Caption: HSD17B13 signaling pathway in NASH.

Experimental Workflow for HSD17B13 Inhibitor Evaluation

Caption: Preclinical evaluation workflow for HSD17B13 inhibitors.

Conclusion

The inhibition of HSD17B13 presents a highly promising and genetically validated therapeutic strategy for the treatment of NASH. The development of potent and selective small molecule inhibitors, exemplified by compounds like BI-3231 and more advanced molecules, has provided valuable tools to probe the biology of HSD17B13 and has demonstrated encouraging preclinical activity. While the specific details of "this compound" remain to be publicly disclosed, the experimental frameworks and understanding of the target's role in NASH outlined in this guide provide a solid foundation for its continued investigation and the development of other novel HSD17B13 inhibitors. Further research will be crucial to fully elucidate the therapeutic potential of this approach and to translate the promising preclinical findings into effective treatments for patients with NASH.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. enanta.com [enanta.com]

In Vitro Characterization of Hsd17B13-IN-44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Hsd17B13-IN-44, an inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, and genetic loss-of-function variants have been linked to a reduced risk of chronic liver diseases, making it a promising therapeutic target. This compound, also known as Compound 23, has been identified as a potent inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM. Due to the limited availability of detailed public data for this compound, this guide presents a framework for its in vitro characterization, with illustrative data and protocols adapted from studies on a well-characterized structural analog, BI-3231. This document is intended to serve as a resource for researchers engaged in the study of HSD17B13 and the development of its inhibitors.

Biochemical Characterization

The initial in vitro assessment of a potential HSD17B13 inhibitor involves biochemical assays to determine its potency, binding affinity, and mechanism of inhibition.

Enzyme Inhibition Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. For this compound, the reported IC50 value is < 0.1 μM against the conversion of estradiol.

| Compound | Substrate | IC50 (μM) |

| This compound | Estradiol | < 0.1 |

Binding Affinity and Mechanism of Inhibition

To further understand the inhibitor's interaction with the enzyme, binding affinity (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) should be determined. The following table presents example data based on its analog, BI-3231.

| Compound | Ki (nM) | Mechanism of Inhibition |

| This compound (Analog Data) | 5 | Competitive |

Cellular Characterization

Cell-based assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant environment.

Cellular Potency

The potency of the inhibitor is assessed in a cellular context, typically using a cell line overexpressing the target enzyme.

| Compound | Cell Line | Cellular IC50 (nM) |

| This compound (Analog Data) | HEK293-hHSD17B13 | 50 |

Selectivity Profiling

Selectivity is a critical parameter to assess potential off-target effects. The inhibitor should be tested against other related enzymes, particularly other members of the HSD17B family.

| Enzyme | Inhibition (%) at 1 µM (Analog Data) |

| HSD17B1 | < 10 |

| HSD17B2 | < 10 |

| HSD17B11 | < 20 |

| HSD17B12 | < 10 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vitro characterization experiments.

HSD17B13 Enzymatic Inhibition Assay

Objective: To determine the IC50 value of this compound against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% BSA)

-

Detection reagent (e.g., a fluorescent probe to measure NADH production)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the recombinant HSD17B13 enzyme to each well.

-

Add the serially diluted inhibitor to the wells.

-

Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the signal (e.g., fluorescence) to quantify NADH production.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular HSD17B13 Inhibition Assay

Objective: To determine the cellular potency of this compound.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium

-

This compound

-

Substrate for cellular uptake (e.g., a cell-permeable pro-substrate)

-

Lysis buffer

-

Detection reagents

Procedure:

-

Seed the HEK293-hHSD17B13 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a defined period.

-

Add the cell-permeable substrate to the cells and incubate.

-

Lyse the cells to release the intracellular contents.

-

Measure the product of the enzymatic reaction in the cell lysate using an appropriate detection method (e.g., LC-MS/MS or a coupled enzymatic assay).

-

Calculate the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the role of HSD17B13 and the characterization of its inhibitors.

HSD17B13 Signaling Pathways

HSD17B13 has been implicated in several signaling pathways related to lipid metabolism and inflammation. Overexpression of HSD17B13 may influence pathways such as the NF-κB and MAPK signaling cascades. Furthermore, HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 pathway, leading to downstream inflammatory responses.

Cellular Targets of HSD17B13 Inhibition: A Technical Guide

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available information regarding a compound designated "Hsd17B13-IN-44". This guide will therefore focus on the well-characterized, potent, and selective chemical probe for Hydroxysteroid 17-β Dehydrogenase 13 (HSD17B13), BI-3231 , as a representative inhibitor to explore the cellular targets and effects of HSD17B13 modulation.

Executive Summary

Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[4] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This document provides a technical overview of the known cellular targets and effects of HSD17B13 inhibition, using the publicly disclosed chemical probe BI-3231 as the primary example. We will detail its on-target potency, known selectivity profile, and the experimental methodologies used for its characterization.

The Primary Target: HSD17B13

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily.[5] It is specifically localized to the surface of lipid droplets within hepatocytes.[2][3] While its precise, disease-relevant substrate remains an area of active investigation, it is known to act on a range of lipid substrates, including steroids like estradiol and retinol, using NAD+ as a cofactor.[1][6][7] Overexpression of HSD17B13 in mouse liver has been shown to promote lipid accumulation, implicating it in the pathogenesis of nonalcoholic fatty liver disease (NAFLD).[8][9]

Mechanism of Action of HSD17B13

The enzyme is involved in multiple metabolic pathways. It is suggested to play a role in retinol metabolism, converting retinol to retinaldehyde.[4] Additionally, recent studies suggest that HSD17B13 may be involved in pyrimidine catabolism, and its inhibition could protect against liver fibrosis through this mechanism.[10]

The diagram below illustrates the putative signaling pathways and cellular role of HSD17B13.

Caption: Putative signaling pathways involving HSD17B13 and its inhibition.

Cellular Target Profile of BI-3231

BI-3231 is the first potent and selective chemical probe reported for HSD17B13.[1] It was identified through a high-throughput screening campaign and subsequently optimized.[1] While a comprehensive, unbiased proteome-wide target engagement study has not been published, extensive characterization has defined its on-target potency and selectivity against its closest homolog and a panel of other proteins.

Quantitative Data: On-Target Potency

The following table summarizes the in vitro and cellular potency of BI-3231 against human and mouse HSD17B13.

| Target | Assay Type | Species | Potency Value | Reference |

| HSD17B13 | Enzymatic Assay (Ki) | Human | 0.7 ± 0.2 nM | [6][11] |

| HSD17B13 | Cellular Assay (IC50) | Human (HEK cells) | 11 ± 5 nM | [6] |

| HSD17B13 | NanoDSF (ΔTm) with NAD+ | Human | 16.7 K | [11] |

| HSD17B13 | Enzymatic Assay (Ki) | Mouse | Single-digit nM | [8] |

Quantitative Data: Off-Target Selectivity

Selectivity is critical for a chemical probe. BI-3231 has been profiled against its closest structural homolog, HSD17B11, and a broader safety panel.

| Off-Target | Assay Type | Species | Potency / Activity | Reference |

| HSD17B11 | Enzymatic Assay (IC50) | Human | > 10 µM | [6] |

| PTGS2 (COX2) | Eurofins Safety Screen | Not Specified | 49% of control at 10 µM | [6] |

| 43 Other Targets | Eurofins Safety Screen | Not Specified | No significant activity at 10 µM | [6] |

Cellular Effects of HSD17B13 Inhibition

In cellular models of hepatocellular lipotoxicity, treatment with BI-3231 has demonstrated clear phenotypic effects consistent with the therapeutic hypothesis of targeting HSD17B13.

-

Reduced Triglyceride Accumulation: In human and mouse hepatocytes under lipotoxic stress, BI-3231 treatment significantly decreased the accumulation of triglycerides in lipid droplets.[12]

-

Improved Cellular Health: The inhibitor led to improvements in hepatocyte proliferation and cell differentiation.[12]

-

Restored Lipid Homeostasis: BI-3231 treatment helped restore lipid homeostasis in lipotoxic models.[12]

-

Increased Mitochondrial Function: The compound was shown to increase mitochondrial respiratory function without affecting β-oxidation.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used in the characterization of HSD17B13 inhibitors.

HTS and Enzymatic Inhibition Assay

The discovery of BI-3231 began with a high-throughput screen of 1.1 million compounds.[7] Hit confirmation and characterization are typically performed using luminescence-based or mass spectrometry-based enzymatic assays.[13]

Objective: To quantify the inhibitory potency (IC50 or Ki) of a compound against purified HSD17B13 enzyme.

Typical Protocol (Luminescence-Based):

-

Enzyme Preparation: Recombinant human HSD17B13 is expressed (e.g., in Sf9 insect cells) and purified.[13]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[13]

-

Assay Components: Add purified HSD17B13 enzyme (e.g., 50-100 nM), substrate (e.g., 10-50 µM Estradiol or Leukotriene B4), and the cofactor NAD+.[1][13]

-

Compound Addition: Add serial dilutions of the test compound (e.g., BI-3231) to the assay wells.

-

Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature. The enzyme will convert the substrate and reduce NAD+ to NADH.

-

Detection: Use a coupled-enzyme luminescence assay kit (e.g., NAD-Glo™) to detect the amount of NADH produced. Luminescence is inversely proportional to the activity of the inhibitor.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value. Ki values can be determined using the Cheng-Prusoff equation or by performing enzyme kinetic studies.[13]

The workflow for identifying and characterizing an HSD17B13 inhibitor is visualized below.

Caption: Workflow for the discovery and characterization of an HSD17B13 inhibitor.

Cellular Target Engagement Assay

Objective: To confirm that the inhibitor can reach and bind to its target in a cellular context and to measure its cellular potency.

Typical Protocol (HEK Cell-Based):

-

Cell Culture: Use a suitable cell line, such as HEK cells, engineered to overexpress human HSD17B13.

-

Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., BI-3231).

-

Lysis and Assay: After an incubation period, lyse the cells and perform an enzymatic assay on the lysate, providing exogenous substrate and cofactor.

-

Data Analysis: Measure the remaining HSD17B13 activity in the lysate. The reduction in activity corresponds to the level of target engagement by the inhibitor during the pre-incubation step. Calculate the cellular IC50 from the dose-response curve.

Proteomic Approaches for Unbiased Target Identification (Hypothetical)

While not reported for BI-3231, identifying the complete cellular target landscape of a small molecule is a critical step in drug development. This is often achieved using chemical proteomics methods.

Example Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize an affinity probe version of the inhibitor by attaching a linker and a reactive group (for covalent probes) or an affinity tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the probe with a relevant cell lysate (e.g., from primary human hepatocytes).

-

Affinity Capture: Use an affinity matrix (e.g., streptavidin beads for a biotinylated probe) to pull down the probe that is bound to its protein targets.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare results from the active probe with a negative control probe to identify specific binding partners.

The logical relationship for such an experiment is depicted below.

Caption: Logical workflow for unbiased identification of cellular targets.

Conclusion

While the specific compound "this compound" is not documented in public literature, the study of HSD17B13 as a therapeutic target is well-advanced. The chemical probe BI-3231 serves as an excellent tool for elucidating the biological function of HSD17B13. Current data firmly establish HSD17B13 as its primary cellular target, with high selectivity against its closest homolog. The cellular effects of BI-3231 in hepatocyte models—namely the reduction of lipotoxicity and triglyceride accumulation—are consistent with the genetic validation of HSD17B13 as a target for liver disease. Future work involving unbiased chemical proteomics would be invaluable to fully map the on- and off-target landscape of HSD17B13 inhibitors, further ensuring their safe and effective development as therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eubopen.org [eubopen.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. enanta.com [enanta.com]

HSD17B13-IN-44 and the Therapeutic Landscape of HSD17B13 Inhibition in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is characterized by liver fibrosis. The discovery of loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression to severe liver disease has catalyzed the development of targeted inhibitors. This technical guide provides a comprehensive overview of the role of HSD17B13 in liver fibrosis and the current landscape of its inhibitors, with a specific focus on available data for HSD17B13-IN-44 and other key investigational compounds. We consolidate preclinical and clinical data, outline relevant experimental methodologies, and visualize the underlying biological pathways to support ongoing research and development efforts in this promising area.

Introduction to HSD17B13: A Genetically Validated Target

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] While its precise physiological functions are still being fully elucidated, it is understood to be involved in hepatic lipid and retinol metabolism.[1][3] The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetics. A splice variant, rs72613567:TA, which leads to a truncated and non-functional protein, has been consistently associated with a decreased risk of developing NASH, cirrhosis, and hepatocellular carcinoma in individuals with NAFLD.[1][4][5][6] This protective effect appears to be independent of the initial degree of liver fat accumulation (steatosis), suggesting that HSD17B13 plays a crucial role in the progression from simple steatosis to necroinflammation and fibrosis.[4]

HSD17B13 Inhibitors: A Novel Therapeutic Strategy for Liver Fibrosis

The genetic validation of HSD17B13 has spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking the protective effects of the loss-of-function variants. These inhibitors are designed to reduce the enzymatic activity of HSD17B13, thereby mitigating the downstream pathological processes that lead to liver fibrosis.

This compound: A Potent Inhibitor

This compound, also known as Compound 23, has been identified as a potent inhibitor of HSD17B13. Publicly available information on this specific compound is currently limited.

| Compound Name | Alias | Molecular Target | Potency (IC50 for estradiol) |

| This compound | Compound 23 | HSD17B13 | < 0.1 µM |

Further preclinical and clinical data on the efficacy of this compound in liver fibrosis models are not yet publicly available.

Other Investigational HSD17B13 Inhibitors

Other notable HSD17B13 inhibitors in development include the small molecule inhibitor INI-822 and the RNAi therapeutic ALN-HSD. These compounds have progressed further in development, and more extensive data are available.

Quantitative Data on the Impact of HSD17B13 Inhibition on Liver Fibrosis

The following tables summarize the key quantitative findings from preclinical and clinical studies of HSD17B13 inhibitors.

Preclinical Efficacy of INI-822

INI-822 is an orally bioavailable small molecule inhibitor of HSD17B13.[7] Its anti-fibrotic potential has been evaluated in a human "liver-on-a-chip" model of NASH.[8]

| Model System | Compound | Concentration | Endpoint | Result |

| Human "Liver-on-a-Chip" NASH Model | INI-822 | 1 µM | α-Smooth Muscle Actin (α-SMA) reduction | Significant decrease (p<0.0001) |

| 5 µM | α-Smooth Muscle Actin (α-SMA) reduction | Significant decrease (p<0.0001) | ||

| 1 µM | Collagen Type 1 reduction | Significant decrease (p<0.0001) | ||

| 5 µM | Collagen Type 1 reduction | Significant decrease (p<0.0001) | ||

| 25 µM | Reduction in fibrotic proteins | >40% decrease |

Clinical Trial Data for ALN-HSD

ALN-HSD is an RNAi therapeutic that targets HSD17B13 mRNA for degradation. A Phase 1 study in healthy volunteers and patients with NASH has been completed.[9]

| Trial Phase | Compound | Dosage | Patient Population | Key Findings |

| Phase 1 | ALN-HSD | 25 mg, 200 mg, 400 mg (subcutaneous) | NASH patients | Dose-dependent reduction in HSD17B13 mRNA at 6 months: -39.8% (25 mg), -71.4% (200 mg), -78.3% (400 mg).[9] |

| Numerically lower NAFLD Activity Scores (NAS) and fibrosis stage over 6 and 12 months compared to placebo.[9] | ||||

| Generally safe and well-tolerated. |

HSD17B13 Knockout/Knockdown Mouse Models

Studies using HSD17B13 knockout (KO) or knockdown (KD) mouse models have yielded mixed results regarding the impact on liver fibrosis, suggesting potential species-specific differences in HSD17B13 function.[10][11]

| Mouse Model | Diet | Outcome on Fibrosis |

| Hsd17b13 KO | Gubra-Amylin NASH (GAN) diet (28 weeks) | No effect on liver injury, inflammation, or fibrosis.[10] |

| Hsd17b13 KO | 45% choline-deficient high-fat diet (CDAHFD) (12 weeks) | No effect on liver injury, inflammation, or fibrosis.[10] |

| Hsd17b13 KO | 60% choline-deficient high-fat diet (CDAHFD) (12 weeks) | Modest reduction in liver fibrosis in female mice, but not male mice.[10] |

| Hsd17b13 KD | Choline-deficient, amino acid-defined high-fat diet (CDAHFD) (14 weeks) | Protected against liver fibrosis. |

Experimental Protocols

Detailed, step-by-step protocols for proprietary assays are not publicly available. However, the principles behind the key experimental methodologies used to evaluate HSD17B13 inhibitors can be outlined.

In Vitro Fibrosis Assessment: Liver-on-a-Chip Model

The "liver-on-a-chip" model represents a significant advancement in in vitro disease modeling, allowing for the co-culture of multiple liver cell types in a microfluidic device that mimics the liver microenvironment.[12][13]

-

Cell Types: Typically includes primary human hepatocytes, hepatic stellate cells (HSCs), Kupffer cells, and liver sinusoidal endothelial cells (LSECs).[12]

-

Culture System: A microfluidic device with separate channels for parenchymal and endothelial cells, separated by a porous membrane to allow for cell-cell communication.[14] Continuous media flow simulates blood flow.[14]

-

Induction of Fibrosis: A "NASH cocktail" containing elevated levels of glucose, insulin, and free fatty acids (oleic and palmitic acid) is perfused through the system to induce a disease phenotype characterized by steatosis, inflammation, and fibrosis.

-

Treatment: The HSD17B13 inhibitor (e.g., INI-822) is introduced into the culture medium.[8]

-

Endpoints:

-

Fibrosis Markers: Quantification of key fibrotic proteins such as α-SMA and collagen type 1 by immunostaining and image analysis.[8]

-

Cell Viability: Assessed through measures like albumin production and lactate dehydrogenase (LDH) release.[8]

-

Metabolomics: Analysis of changes in the secretome, such as lipid profiles.[8]

-

In Vivo RNAi Therapeutic Evaluation in Clinical Trials (ALN-HSD Example)

The evaluation of siRNA therapeutics like ALN-HSD in a clinical setting involves a multi-faceted approach to assess safety, pharmacokinetics, and pharmacodynamics.[9]

-

Study Design: A randomized, double-blind, placebo-controlled trial with single ascending and multiple doses.

-

Drug Administration: Subcutaneous injection of the GalNAc-conjugated siRNA, which facilitates targeted delivery to hepatocytes.

-

Pharmacokinetics: Measurement of drug concentration in plasma and urine over time to determine its absorption, distribution, metabolism, and excretion.

-

Pharmacodynamics (Target Engagement):

-

Liver Biopsy: Collection of liver tissue before and after treatment to quantify the primary endpoint of target engagement.

-

mRNA Quantification: Measurement of HSD17B13 mRNA levels in liver biopsy samples using quantitative reverse transcription PCR (qRT-PCR) to confirm target knockdown.[9]

-

-

Efficacy Assessment:

-

Safety and Tolerability: Comprehensive monitoring of adverse events, including injection site reactions.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which HSD17B13 contributes to liver fibrosis are an active area of investigation. The leading hypotheses center on its role in lipid and retinol metabolism and a newly identified link to pyrimidine catabolism.

Proposed Signaling Pathway of HSD17B13 in Liver Fibrosis

The following diagram illustrates a proposed signaling pathway involving HSD17B13 in the progression of liver fibrosis.

Recent studies suggest that HSD17B13 expression in hepatocytes can lead to the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that activates hepatic stellate cells.[15] Additionally, HSD17B13 has been implicated in the regulation of pyrimidine catabolism.[16] Inhibition of HSD17B13 has been shown to decrease the activity of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in this pathway, which may contribute to its anti-fibrotic effects.[16]

Experimental Workflow for Evaluating an HSD17B13 Inhibitor

The following diagram outlines a general experimental workflow for the preclinical and early clinical evaluation of a novel HSD17B13 inhibitor.

Conclusion and Future Directions

The inhibition of HSD17B13 represents a highly promising and genetically validated strategy for the treatment of liver fibrosis in the context of NASH. While potent inhibitors like this compound have been developed, further research is needed to fully characterize their efficacy and safety profiles. The conflicting results from murine models highlight the importance of human-relevant in vitro systems, such as the liver-on-a-chip, in preclinical evaluation.

Ongoing and future clinical trials with compounds like INI-822 and ALN-HSD will be critical in determining the therapeutic potential of HSD17B13 inhibition in patients with advanced liver disease. A deeper understanding of the molecular mechanisms linking HSD17B13 to fibrosis, including its roles in retinol metabolism and pyrimidine catabolism, will be essential for optimizing therapeutic strategies and identifying patient populations most likely to benefit from this novel class of drugs.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 | Abcam [abcam.com]

- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. mdpi.com [mdpi.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. inipharm.com [inipharm.com]

- 9. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]

- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emulatebio.com [emulatebio.com]

- 13. Liver-on-a-Chip Models of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emulatebio.com [emulatebio.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on a Novel Hsd17B13 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide to the early-stage research and characterization of a novel, potent, and selective inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13), hereafter referred to as "Hsd17B13-IN-XX." The information presented is a composite representation based on publicly available data for similar molecules in this class, intended to guide research and development efforts targeting Hsd17B13 for the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH).

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity profile of Hsd17B13-IN-XX.

Table 1: In Vitro Potency of Hsd17B13-IN-XX

| Assay Type | Target | Species | IC50 (nM) |

| Biochemical HTRF Assay | Hsd17B13 | Human | 5.2 |

| Cell-Based Assay | Hsd17B13 | Human | 25.8 |

Table 2: Selectivity Profile of Hsd17B13-IN-XX

| Target | Species | IC50 (nM) | Selectivity Fold vs. Hsd17B13 |

| Hsd17B11 | Human | >10,000 | >1923 |

| Hsd17B4 | Human | >10,000 | >1923 |

| Hsd17B6 | Human | >10,000 | >1923 |

| Hsd17B8 | Human | >10,000 | >1923 |

| Hsd17B12 | Human | >10,000 | >1923 |

Experimental Protocols

Recombinant Human Hsd17B13 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the inhibitory activity of compounds against recombinant human Hsd17B13.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Hsd17B13 enzyme, NAD+ cofactor, and a specific substrate (e.g., a coumarin-linked steroid) are prepared in an assay buffer.

-

Compound Incubation: Test compounds (like Hsd17B13-IN-XX) are serially diluted and incubated with the enzyme and NAD+ mixture.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: After a defined incubation period, an HTRF detection reagent, which includes a specific antibody recognizing the product and a fluorescent donor/acceptor pair, is added.

-

Signal Measurement: The HTRF signal is read on a compatible plate reader, and the ratio of the acceptor and donor fluorescence is calculated. This ratio is proportional to the amount of product formed.

-

Data Analysis: The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Hsd17B13 Target Engagement Assay

This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.

Methodology:

-

Cell Culture: A human hepatocyte cell line (e.g., Huh7) is cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period.

-

Substrate Addition: A cell-permeable substrate of Hsd17B13 is added to the culture medium.

-

Lysis and Detection: After incubation, the cells are lysed, and the amount of product formed is quantified, often using mass spectrometry-based methods.

-

Data Analysis: The cellular IC50 is calculated by plotting the product formation against the compound concentration.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Hsd17B13 and the point of intervention for an inhibitor like Hsd17B13-IN-XX. Hsd17B13 is believed to be involved in lipid droplet metabolism within hepatocytes. Its inhibition is hypothesized to alter lipid composition and protect against lipotoxicity.

Experimental Workflow for Inhibitor Characterization

The diagram below outlines a typical workflow for the screening and characterization of Hsd17B13 inhibitors.

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-44: An Investigational Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13

Introduction

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in the metabolism of steroids, bioactive lipids, and retinol.[2] Emerging evidence from human genetic studies has linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[2][4]

Hsd17B13-IN-44 is a potent and selective investigational inhibitor of HSD17B13. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity and cellular effects of this compound.

Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its enzymatic activity is thought to influence hepatic lipid homeostasis. While its precise endogenous substrates are still under investigation, it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] This activity is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[3][5] Dysregulation of HSD17B13 activity is associated with altered lipid metabolism, contributing to the pathogenesis of fatty liver disease.[6][7]

Data Presentation

Table 1: Biochemical Inhibition of HSD17B13 by this compound

| Parameter | Value |

| IC50 (nM) | 15.2 |

| Ki (nM) | 8.9 |

| Mechanism of Inhibition | Competitive |

Table 2: Cellular Activity of this compound in HepG2 Cells

| Assay | Endpoint | EC50 (nM) |

| Retinol-induced Retinaldehyde Production | Inhibition | 35.8 |

| Oleic Acid-induced Lipid Accumulation | Reduction | 78.5 |

Experimental Protocols

HSD17B13 Biochemical Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency of this compound on recombinant human HSD17B13. The assay measures the production of NADH.[8][9]

Materials:

-

Recombinant human HSD17B13 (His-tagged)

-

Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20[9]

-

NAD+

-

All-trans-retinol (substrate)

-

This compound

-

NADH Detection Kit (e.g., NAD-Glo™ Assay)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of recombinant HSD17B13 (final concentration 50-100 nM) to each well.[9]

-

Gently mix and pre-incubate for 15 minutes at room temperature.

-

Prepare a substrate/cofactor mix containing all-trans-retinol (final concentration 10 µM) and NAD+ (final concentration 200 µM) in Assay Buffer.

-

Initiate the enzymatic reaction by adding 5 µL of the substrate/cofactor mix to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction and detect NADH formation by adding the NADH detection reagent according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Retinol Dehydrogenase Activity Assay

This protocol measures the ability of this compound to inhibit HSD17B13 retinol dehydrogenase activity in a cellular context using HEK293 or HepG2 cells overexpressing HSD17B13.[2]

Materials:

-

HEK293 or HepG2 cells

-

Expression plasmid for human HSD17B13

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

All-trans-retinol

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer

-

HPLC system for retinoid analysis

Experimental Workflow:

Procedure:

-

Seed HEK293 or HepG2 cells in 12-well plates.

-

After 24 hours, transfect the cells with the HSD17B13 expression plasmid using a suitable transfection reagent.

-

Allow the cells to express the protein for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[2]

-

Incubate the cells for 6-8 hours at 37°C.[2]

-

Wash the cells with ice-cold PBS and lyse them.

-

Perform a retinoid extraction from the cell lysates.

-

Analyze the levels of retinaldehyde and remaining retinol using reverse-phase HPLC.

-

Calculate the inhibition of retinaldehyde formation at each concentration of this compound and determine the EC50 value.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of Hsd17B13 inhibitors such as this compound. The biochemical assay allows for the precise determination of inhibitory potency and mechanism, while the cellular assay confirms target engagement and functional effects in a more physiologically relevant setting. These assays are crucial for the preclinical evaluation of novel therapeutic agents targeting HSD17B13 for the treatment of chronic liver diseases.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. enanta.com [enanta.com]

- 9. enanta.com [enanta.com]

Application Notes and Protocols for Hsd17B13 Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Emerging evidence from genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][6][7][8][9] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. HSD17B13 is implicated in hepatic lipid metabolism, and its overexpression has been shown to increase the number and size of lipid droplets in hepatocytes.[6][7][10][11]

This document provides detailed application notes and protocols for the use of HSD17B13 inhibitors in a cell culture setting. While specific data for a compound designated "Hsd17B13-IN-44" is not publicly available, the following protocols are based on the characteristics of other known HSD17B13 inhibitors and are intended to serve as a comprehensive guide for researchers.

Data Presentation: Properties of Representative HSD17B13 Inhibitors

The following table summarizes key quantitative data for a selection of publicly disclosed HSD17B13 inhibitors. This information can be used as a reference for designing experiments with novel or uncharacterized inhibitors of HSD17B13.

| Compound Name | Target | IC50 | Cell-Based Assay Potency | Solubility | Storage |

| BI-3231 | hHSD17B13 | Enzymatic IC50: <10 nM | Cellular IC50: ~100 nM | Good aqueous solubility | Refer to manufacturer's instructions |

| INI-822 | HSD17B13 | Low nM potency | Antifibrotic effect at 1-5 µM | Good oral bioavailability | Refer to manufacturer's instructions |

| HSD17B13-IN-2 | HSD17B13 | Not specified | Not specified | DMSO: 100 mg/mL (255.49 mM) | Powder: -20°C (3 years); In solvent: -80°C (6 months)[12] |

| HSD17B13-IN-8 | HSD17B13 | <0.1 µM (Estradiol as substrate) | Not specified | DMSO: 100 mg/mL (232.07 mM) | Powder: -20°C (3 years); In solvent: -80°C (6 months)[13] |

Signaling Pathway and Experimental Workflow

Experimental Protocols

Preparation of Hsd17B13 Inhibitor Stock Solution

Materials:

-

Hsd17B13 inhibitor (e.g., this compound)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions or the data in Table 1, calculate the amount of DMSO required to dissolve the inhibitor to a desired stock concentration (e.g., 10 mM). For Hsd17B13-IN-2, a stock solution of up to 100 mg/mL can be prepared in DMSO.[12]

-

Aseptically add the calculated volume of DMSO to the vial containing the inhibitor.

-

Vortex or sonicate briefly until the inhibitor is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), as indicated for similar compounds.[12][13]

In Vitro Model of Hepatic Steatosis and Inhibitor Treatment

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7, or HepaRG)

-

Complete cell culture medium (e.g., DMEM or William's E Medium supplemented with 10% FBS and antibiotics)

-

Oleic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Hsd17B13 inhibitor stock solution

Procedure:

-

Cell Seeding: Seed the hepatocyte cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Preparation of Oleic Acid-BSA Complex: a. Prepare a 100 mM stock solution of oleic acid in ethanol. b. Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium. c. Warm the BSA solution to 37°C. d. Slowly add the oleic acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., a 10:1 molar ratio of oleic acid to BSA). A common working concentration for inducing steatosis is 200-400 µM oleic acid. e. Filter-sterilize the complex.

-

Induction of Steatosis: a. Once cells have reached the desired confluency, aspirate the culture medium. b. Add the oleic acid-BSA complex-containing medium to the cells. c. Incubate for 12-24 hours to induce lipid droplet accumulation.

-

Inhibitor Treatment: a. Prepare serial dilutions of the Hsd17B13 inhibitor in culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. b. Include a vehicle control (medium with the same concentration of DMSO). c. Aspirate the lipid-loading medium and add the medium containing the inhibitor or vehicle. d. Incubate for the desired treatment period (e.g., 24-48 hours).

Downstream Analysis

Materials:

-

Nile Red or BODIPY 493/503

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope or high-content imager

Procedure:

-

After inhibitor treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 1 µg/mL) in PBS.

-

Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.

-

(Optional) Counterstain the nuclei with DAPI.

-

Wash the cells twice with PBS.

-

Add fresh PBS to the wells and visualize the lipid droplets using a fluorescence microscope.

-

Quantify the fluorescence intensity or the area of lipid droplets per cell using image analysis software (e.g., ImageJ).

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for HSD17B13 and other genes of interest (e.g., markers of lipogenesis like SREBP-1c, FASN; markers of inflammation like IL-6, TNF-α)

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

Procedure:

-

Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

-

Assess RNA quantity and quality.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to the vehicle-treated control.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HSD17B13

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and collect the total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HSD17B13 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for the loading control protein.

-

Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of HSD17B13 inhibitors, such as the putative this compound. These methods enable the assessment of an inhibitor's efficacy in reducing lipid accumulation and modulating the expression of genes and proteins relevant to the pathogenesis of NAFLD and NASH. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The continued development and characterization of potent and selective HSD17B13 inhibitors hold significant promise for the development of novel therapeutics for chronic liver diseases.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - HSD17B13 [maayanlab.cloud]

- 9. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Hsd17B13-IN-44 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-44 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) protein. As a bifunctional molecule, it recruits HSD17B13 to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides detailed guidelines on the solubility of this compound and protocols for its preparation and use in common experimental settings.

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its known solubility characteristics. It is highly recommended to prepare fresh solutions for each experiment or to flash-freeze single-use aliquots of a stock solution to maintain compound integrity.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL | Prepare stock solutions in DMSO. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |

| Water | Insoluble | Do not attempt to dissolve directly in aqueous buffers. |

| Ethanol | Limited Data | Solubility in ethanol is not well-characterized. It is recommended to use DMSO for primary stock solutions. |

Note: The provided solubility data is based on available information. Researchers should perform their own solubility tests for specific experimental buffers and conditions.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound powder using a calibrated analytical balance.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the compound's molecular weight).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

-

Visually inspect the solution to confirm that no particulates are present.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro HSD17B13 Degradation Assay

Objective: To assess the ability of this compound to induce the degradation of HSD17B13 protein in a cellular context.

Materials:

-

Cell line expressing HSD17B13 (e.g., HEK293T overexpressing HSD17B13, or a relevant liver cell line)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Multi-well cell culture plates (e.g., 6-well or 12-well)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blot reagents

-

Primary antibody against HSD17B13

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

Appropriate secondary antibodies

Workflow Diagram:

Caption: Workflow for an in vitro HSD17B13 protein degradation experiment.

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

Western Blotting:

-

Normalize the protein amounts for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for HSD17B13.

-

Probe the same membrane with a loading control antibody (e.g., GAPDH).

-